molecular formula C14H8ClN3OS3 B2442002 5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide CAS No. 476642-16-7

5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide

Cat. No.: B2442002
CAS No.: 476642-16-7
M. Wt: 365.87
InChI Key: CWDLHZMRALNPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide involves multiple steps, typically starting with the formation of the thiazole ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to its biological effects. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase, which are essential for bacterial replication .

Biological Activity

5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound exhibiting significant biological activity. This article synthesizes recent findings on its biological properties, including anticancer, antibacterial, and antioxidant activities.

Chemical Structure and Properties

The compound's structure features a thiophene ring and a carboxamide group, which are critical for its biological interactions. The presence of chlorine and sulfur atoms contributes to its unique reactivity and potential therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound acts by disrupting microtubule dynamics similar to Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase in Hep3B cancer cell lines .
  • IC50 Values : The compound exhibited IC50 values ranging from 5.46 µM to 23 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Efficacy Against Pathogens : It showed significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with activity indices comparable to standard antibiotics like ampicillin .
  • Structural Influence : Variations in substituents on the thiophene ring enhanced antibacterial potency, suggesting that structural modifications can optimize efficacy .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays:

  • ABTS Assay Results : Compounds derived from thiophene-2-carboxamide showed up to 62% inhibition of ABTS radical cation formation, indicating strong antioxidant activity comparable to ascorbic acid .

Case Studies and Research Findings

Several studies have explored the biological activities of related thiophene derivatives:

  • Study on Thiophene Carboxamides : A series of thiophene carboxamide derivatives were synthesized and tested for anticancer activity, revealing that certain modifications significantly improved their potency against Hep3B cells .
  • Molecular Docking Studies : Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression, suggesting mechanisms for its anticancer effects .

Data Tables

Activity TypeIC50 Value (µM)Target Organism/Cell LineReference
Anticancer5.46Hep3B (HCC)
Antibacterial-Escherichia coli, Pseudomonas aeruginosa
Antioxidant62% inhibitionABTS radical cation

Properties

IUPAC Name

5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3OS3/c1-6-16-11-8(20-6)3-2-7-12(11)22-14(17-7)18-13(19)9-4-5-10(15)21-9/h2-5H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDLHZMRALNPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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